molecular formula C16H19ClN2O B6693640 N-[2-(cyclopropylamino)ethyl]naphthalene-1-carboxamide;hydrochloride

N-[2-(cyclopropylamino)ethyl]naphthalene-1-carboxamide;hydrochloride

Cat. No.: B6693640
M. Wt: 290.79 g/mol
InChI Key: UCPSTTMCUIAMHD-UHFFFAOYSA-N
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Description

N-[2-(cyclopropylamino)ethyl]naphthalene-1-carboxamide;hydrochloride is a chemical compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system, which is a fused pair of benzene rings, and a carboxamide group attached to the naphthalene ring. The compound also contains a cyclopropylamino group, which is a three-membered ring containing nitrogen. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.

Properties

IUPAC Name

N-[2-(cyclopropylamino)ethyl]naphthalene-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O.ClH/c19-16(18-11-10-17-13-8-9-13)15-7-3-5-12-4-1-2-6-14(12)15;/h1-7,13,17H,8-11H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPSTTMCUIAMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCNC(=O)C2=CC=CC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopropylamino)ethyl]naphthalene-1-carboxamide;hydrochloride typically involves the following steps:

    Formation of the Naphthalene-1-carboxamide Core: This can be achieved by reacting naphthalene-1-carboxylic acid with an appropriate amine under dehydrating conditions to form the carboxamide.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced by reacting the naphthalene-1-carboxamide with cyclopropylamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopropylamino)ethyl]naphthalene-1-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[2-(cyclopropylamino)ethyl]naphthalene-1-carboxamide;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclopropylamino)ethyl]naphthalene-1-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: A similar compound with a dimethylamino group instead of a cyclopropylamino group.

    Naphthalene-1-carboxamide derivatives: Compounds with similar naphthalene and carboxamide structures but different substituents.

Uniqueness

N-[2-(cyclopropylamino)ethyl]naphthalene-1-carboxamide;hydrochloride is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, leading to improved efficacy in its applications.

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